molecular formula C14H22ClN5 B15112521 N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B15112521
M. Wt: 295.81 g/mol
InChI Key: YXAOCTXUTHQXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications .

Mechanism of Action

The mechanism of action of N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to specific sites, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites . These interactions can trigger downstream signaling pathways, leading to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of cyclopropyl and isopropyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H22ClN5

Molecular Weight

295.81 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H21N5.ClH/c1-10(2)19-13(6-14(17-19)11-4-5-11)8-15-12-7-16-18(3)9-12;/h6-7,9-11,15H,4-5,8H2,1-3H3;1H

InChI Key

YXAOCTXUTHQXQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CC2)CNC3=CN(N=C3)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.